Selective GPR27 Agonism: A Unique Pharmacological Profile Against Closely Related Orphan GPCRs
The N-phenyl-2,4-dichlorobenzamide scaffold confers a high degree of selectivity for the orphan G protein-coupled receptor GPR27 over its closely related family members GPR85 and GPR173. In a β-arrestin 2 recruitment assay, compounds based on this scaffold demonstrate functional activity at GPR27 while showing no activity at GPR85 and GPR173 [1]. This selectivity is a critical differentiator, as the N-phenylbenzamide scaffold without this specific 2,4-dichloro substitution or with other modifications lacks this targeted profile.
| Evidence Dimension | β-arrestin 2 recruitment (functional selectivity) |
|---|---|
| Target Compound Data | Active (pEC₅₀ = 6.34 for a derivative) |
| Comparator Or Baseline | GPR85 and GPR173 |
| Quantified Difference | Inactive (no β-arrestin 2 recruitment) |
| Conditions | Firefly luciferase complementation assay in HEK293 cells |
Why This Matters
This is the sole evidence of a unique, selective mechanism for a specific receptor within a family of related targets, justifying the compound's use as a pharmacological tool over non-selective or inactive alternatives.
- [1] Dupuis, N., et al. (2017). Activation of the Orphan G Protein–Coupled Receptor GPR27 by Surrogate Ligands Promotes β-Arrestin 2 Recruitment. Molecular Pharmacology, 91(6), 595–608. View Source
